3-Methylthiazolidine-4-carboxylic acid hydrochloride (3-MTCH) is a heterocyclic compound containing a thiazolidine ring. It can be synthesized through various methods, including the reaction of cysteine and methyl acrylate followed by cyclization and acidification []. 3-MTCH typically exists as a white crystalline powder and can be characterized using various spectroscopic techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) [, ].
Research suggests that 3-MTCH might possess various biological activities, although the specific mechanisms and efficacies are still under investigation. Some potential applications include:
3-Methylthiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound characterized by a thiazolidine ring structure. It is a derivative of thiazolidine, which contains a five-membered ring featuring both sulfur and nitrogen atoms. The compound is recognized for its carboxylic acid functional group, contributing to its chemical reactivity and biological activity. The molecular formula is C5H10ClN0S, and it has a CAS number of 105087-82-9 . This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water.
These reactions are critical for the synthesis of more complex molecules in pharmaceutical chemistry.
3-Methylthiazolidine-4-carboxylic acid hydrochloride exhibits several biological activities. It has been investigated for its potential role in:
These activities highlight its potential applications in medicine and health sciences.
Several synthetic routes have been developed for the preparation of 3-Methylthiazolidine-4-carboxylic acid hydrochloride:
These methods allow for the efficient synthesis of this compound in laboratory settings.
3-Methylthiazolidine-4-carboxylic acid hydrochloride finds applications across various fields:
These applications underscore its versatility and significance in scientific research and industry.
Studies on the interactions of 3-Methylthiazolidine-4-carboxylic acid hydrochloride with other molecules have revealed insights into its pharmacological potential. Interaction studies typically focus on:
Such studies are essential for evaluating the safety and efficacy of compounds intended for therapeutic use.
Several compounds share structural similarities with 3-Methylthiazolidine-4-carboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid | Hydroxy group on phenyl ring | Potentially enhanced solubility and reactivity |
| 2-Ethylthiazolidine-4-carboxylic acid hydrochloride | Ethyl substituent on thiazolidine ring | Variations in biological activity due to substitution |
| 1,3-Thiazolidine-4-carboxylic acid | Lacks methyl substitution | Different pharmacological profiles |
These compounds highlight the diversity within thiazolidine derivatives while emphasizing the unique features of 3-Methylthiazolidine-4-carboxylic acid hydrochloride, particularly its methyl substitution which may influence its biological properties and reactivity.
3-Methylthiazolidine-4-carboxylic acid hydrochloride represents a heterocyclic amino acid derivative featuring a five-membered thiazolidine ring with specific substitution patterns [1] [2]. The compound exists as a hydrochloride salt of the free acid, enhancing its stability and solubility properties compared to the parent compound [3]. The molecular formula of the hydrochloride salt is C₅H₁₀ClNO₂S with a molecular weight of 183.66 grams per mole [1] [4]. The free acid form possesses the molecular formula C₅H₉NO₂S and a molecular weight of 147.20 grams per mole [2] [5].
The Chemical Abstracts Service registry number for the hydrochloride salt is 105087-82-9, while the free acid is registered under CAS number 38254-70-5 [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride [4] [5]. The structural representation using Simplified Molecular Input Line Entry System notation appears as O=C([C@H]1N(C)CSC1)O.[H]Cl for the hydrochloride form [1] [3].
The International Chemical Identifier string provides detailed structural information: InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 [3] [6]. The corresponding InChI Key KRCOYPGXPMAKOU-WCCKRBBISA-N serves as a unique molecular identifier [3]. The canonical Simplified Molecular Input Line Entry System representation is Cl.CN1CSC[C@H]1C(O)=O, illustrating the spatial arrangement of atoms within the molecule [1] [3].
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅H₁₀ClNO₂S |
| Molecular Weight (g/mol) | 183.66 |
| CAS Number | 105087-82-9 |
| SMILES | O=C([C@H]1N(C)CSC1)O.[H]Cl |
| Canonical SMILES | Cl.CN1CSC[C@H]1C(O)=O |
| InChI | InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
| InChI Key | KRCOYPGXPMAKOU-WCCKRBBISA-N |
| IUPAC Name | 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride |
| Chemical Formula (free acid) | C₅H₉NO₂S |
| Molecular Weight (free acid, g/mol) | 147.20 |
| CAS Number (free acid) | 38254-70-5 |
The stereochemical complexity of 3-methylthiazolidine-4-carboxylic acid hydrochloride arises primarily from the presence of a chiral center at the carbon-4 position within the thiazolidine ring [7] [8]. This asymmetric carbon creates the possibility for both R and S enantiomers, significantly influencing the compound's chemical and biological properties [7] [8]. The stereochemical configuration at this position directly affects the spatial orientation of the carboxylic acid functional group relative to the ring system [8] [9].
The nitrogen atom within the thiazolidine ring exhibits trigonal planar geometry, adopting sp² hybridization due to resonance stabilization involving the sulfur atom [10]. This geometric arrangement contributes to the compound's unique basicity properties compared to non-sulfur-containing analogues such as proline [10]. The resonance interaction between the nitrogen lone pair and the sulfur atom creates a stabilized electronic configuration that maintains the trigonal geometry at nitrogen [10].
Research investigating thiazolidine stereochemistry has demonstrated that the carbon-4 position represents a fixed chiral center when derived from natural amino acid precursors [8]. In synthetic preparations involving L-cysteine as a starting material, the resulting thiazolidine-4-carboxylic acid derivatives maintain the original R configuration at carbon-4 [8]. The presence of the methyl substituent at nitrogen-3 introduces additional steric considerations that influence conformational preferences and molecular interactions [7] [11].
Stereochemical studies of related thiazolidine compounds have revealed that substituents at different ring positions can create multiple chiral centers [7] [8]. For instance, 2-methylthiazolidine-4-carboxylic acid represents a mixture of stereoisomers due to the presence of chiral centers at both carbon-2 and carbon-4 positions [8]. The synthesis conditions and reaction pathways significantly influence the stereochemical outcome, with specific reaction conditions favoring particular diastereomeric products [7].
The stereochemical properties directly impact the compound's conformational behavior and intermolecular interactions [9] [12]. Nuclear magnetic resonance spectroscopic analysis has been employed to characterize the stereochemical features of thiazolidine derivatives, revealing distinct chemical shift patterns for different stereoisomers [11]. The coupling patterns observed in proton nuclear magnetic resonance spectra provide valuable information regarding the relative stereochemistry and conformational preferences [11].
Crystallographic investigations of thiazolidine-4-carboxylic acid derivatives have provided fundamental insights into their solid-state structures and molecular geometries [10] [13]. X-ray crystal structure determination of the parent thiazolidine-4-carboxylic acid revealed critical structural features including intramolecular hydrogen bonding patterns and ring conformations [10]. These studies demonstrated the presence of intramolecular hydrogen bonds in combination with bifurcated hydrogen bonding arrangements [10].
The crystallographic analysis established that thiazolidine rings typically adopt non-planar conformations in the solid state [12] [14]. Structural studies of substituted thiazolidine derivatives have shown that the five-membered ring can adopt various conformations, including envelope and twist geometries depending on the substitution pattern [12] [14]. In envelope conformations, one atom deviates significantly from the plane formed by the other four ring atoms, while twist conformations involve two adjacent atoms being displaced from the mean plane [12] [14].
Crystal structure determinations of related thiazolidine compounds have revealed that the ring conformation is sensitive to substituent effects and crystal packing forces [12] [14]. For example, crystallographic studies of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one derivatives showed that the thiazolidine ring adopts a twisted conformation on the sulfur-carbon bond in one polymorph and an envelope conformation with the sulfur atom displaced from the plane in another [14].
The crystallographic data have been instrumental in understanding the hydrogen bonding patterns that stabilize the crystal lattice [12] [14]. Intermolecular hydrogen bonds involving the carboxylic acid group and amine functionality create extended networks that influence the overall crystal packing [12] [14]. These interactions include carbon-hydrogen to oxygen hydrogen bonds and conventional nitrogen-hydrogen to oxygen contacts [12] [14].
Temperature-dependent crystallographic studies have provided information about thermal expansion properties and phase transitions in thiazolidine derivatives [12]. The thermal parameters derived from variable-temperature diffraction experiments offer insights into molecular motion within the crystal lattice [12]. These investigations contribute to understanding the relationship between crystal structure and physical properties such as solubility and stability [12].
The conformational behavior of 3-methylthiazolidine-4-carboxylic acid hydrochloride reflects the inherent flexibility of the five-membered heterocyclic ring system [15] [9]. The thiazolidine ring undergoes continuous conformational interconversion through a process known as pseudorotation, where different ring atoms sequentially adopt out-of-plane positions [16] [9]. This dynamic behavior results in rapidly exchanging conformers that can be characterized through various spectroscopic and computational methods [15] [9].
Nuclear magnetic resonance spectroscopic studies have revealed that thiazolidine rings exist as rapidly equilibrating mixtures of conformers at room temperature [15] [11]. The conformational exchange rates are typically fast on the nuclear magnetic resonance timescale, leading to averaged chemical shifts and coupling patterns [11]. However, low-temperature nuclear magnetic resonance experiments can sometimes resolve individual conformers by slowing the exchange process [15] [11].
The preferred conformations of thiazolidine derivatives depend on several factors including ring substitution, solvent effects, and intramolecular interactions [9] [12]. Computational studies using density functional theory methods have been employed to calculate the relative energies of different conformers and predict the most stable geometries [9] [17]. These calculations typically reveal energy barriers of 2-5 kilocalories per mole for ring inversion processes [9].
The presence of the methyl group at nitrogen-3 introduces additional conformational considerations related to the orientation of this substituent relative to the ring system [11]. The nitrogen-methyl bond can adopt different orientations, with preferences influenced by steric interactions and electronic effects [11]. The carboxylic acid group at carbon-4 can occupy either axial or equatorial-like positions depending on the ring pucker, affecting the overall molecular shape [9] [12].
Conformational analysis of the hydrochloride salt form reveals additional complexity due to ionic interactions and hydrogen bonding with the chloride counterion [9]. The protonation state of the carboxylic acid group influences the conformational preferences by altering the electronic distribution and hydrogen bonding patterns [9]. Solvent effects also play a significant role in determining the conformational equilibrium, with polar solvents generally stabilizing more extended conformations [9].
| Conformational Parameter | Description/Value |
|---|---|
| Ring Puckering | Non-planar five-membered ring with pseudorotational motion |
| C4-N1 Bond Length | Approximately 1.47 Å (typical for C-N single bond) |
| C2-S Bond Length | Approximately 1.82 Å (typical for C-S single bond) |
| Torsion Angles | Variable due to ring flexibility and pseudorotation |
| Preferred Conformation | Envelope conformation with C2 or N1 as flap atom |
| Energy Barrier (estimated) | 2-5 kcal/mol for ring inversion |
| Sulfur-Nitrogen Interaction | Weak through-space interaction affecting basicity |
| Carboxyl Group Orientation | Axial or equatorial depending on ring conformation |
The structural characteristics of 3-methylthiazolidine-4-carboxylic acid hydrochloride can be better understood through comparison with related thiazolidine derivatives that share similar ring systems but differ in substitution patterns [16] [18] [19]. The parent compound, thiazolidine-4-carboxylic acid, lacks the methyl substituent at nitrogen-3 and exists as the free acid rather than a hydrochloride salt [20] [16]. This unsubstituted derivative has a molecular formula of C₄H₇NO₂S and molecular weight of 133.17 grams per mole [20].
2-Methylthiazolidine-4-carboxylic acid represents another important structural variant where the methyl group is positioned at carbon-2 instead of nitrogen-3 [21] [8]. This positional isomer creates additional stereochemical complexity due to the presence of two chiral centers at carbons 2 and 4 [8]. The compound exists as a mixture of diastereomers with the molecular formula C₅H₉NO₂S and molecular weight of 147.20 grams per mole, identical to the free acid form of the nitrogen-3 methylated analogue [21] [8].
3-Acetylthiazolidine-4-carboxylic acid provides an example of nitrogen-3 substitution with a larger acyl group instead of a simple methyl substituent [22] [18]. This derivative has molecular formula C₆H₉NO₃S and molecular weight 175.21 grams per mole [22] [18]. The presence of the acetyl group introduces additional conformational considerations related to amide bond rotation and potential for intramolecular hydrogen bonding [22] [18].
Structural studies of 2-aryl-substituted thiazolidine-4-carboxylic acids have revealed how bulky substituents at carbon-2 affect ring conformation and stereoselectivity [23] [24]. These compounds typically exhibit restricted ring flexibility due to steric interactions between the aryl group and other ring substituents [23]. Crystal structure determinations have shown that aryl-substituted derivatives often adopt more rigid conformations compared to alkyl-substituted analogues [23] [24].
The comparison of nuclear magnetic resonance spectroscopic data across different thiazolidine derivatives reveals characteristic chemical shift patterns that reflect the electronic environment of ring protons [11] [25]. The chemical shifts of thiazolidine ring protons, including those at carbons 2, 4, and 5, show systematic variations depending on the substitution pattern [11]. These spectroscopic comparisons provide valuable structural information for characterizing new thiazolidine derivatives [11].
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Stereochemical Features |
|---|---|---|---|---|
| 3-Methylthiazolidine-4-carboxylic acid HCl | C₅H₁₀ClNO₂S | 183.66 | N-methyl substitution + HCl salt | Chiral C4, N-methyl group |
| Thiazolidine-4-carboxylic acid | C₄H₇NO₂S | 133.17 | Unsubstituted parent compound | Chiral C4, secondary amine |
| 2-Methylthiazolidine-4-carboxylic acid | C₅H₉NO₂S | 147.20 | C2-methyl substitution | Chiral C4, chiral C2 |
| 3-Acetylthiazolidine-4-carboxylic acid | C₆H₉NO₃S | 175.21 | N-acetyl substitution | Chiral C4, amide rotation |
| 2-(4-Chlorophenyl)-3-thiazolidine-4-carboxylic acid | C₁₀H₁₀ClNO₂S | 243.71 | C2-aryl substitution | Chiral C4, chiral C2 |
3-Methylthiazolidine-4-carboxylic acid hydrochloride exists as a crystalline solid under ambient conditions [1] [2] [3]. The compound presents as a white to off-white powder with a microcrystalline structure typical of pharmaceutical-grade organic salts [2] [3]. Visual examination reveals a fine, homogeneous powder that maintains consistent appearance across different commercial sources [2] [3].
The physical state characteristics are summarized in the following table:
| Property | Value | Method/Conditions | Reference |
|---|---|---|---|
| Physical State | Solid | Visual observation at 25°C | Commercial specifications |
| Appearance | Crystalline powder | Visual/microscopic examination | Multiple vendor data |
| Color | White to off-white | Visual assessment | BLD Pharm/Sigma-Aldrich |
| Crystal Form | Microcrystalline | X-ray diffraction analysis | Inferred from crystalline nature |
| Particle Size | Fine powder | Particle size analysis | Typical for pharmaceutical powders |
| Bulk Density | Not specified | Standard pharmaceutical testing | Not available in literature |
The crystalline nature of the hydrochloride salt contributes to its enhanced stability compared to the free base form, which tends to be more hygroscopic and less stable under ambient conditions [3].
The solubility characteristics of 3-methylthiazolidine-4-carboxylic acid hydrochloride demonstrate the significant impact of salt formation on dissolution behavior. The hydrochloride salt exhibits markedly enhanced water solubility compared to the free base, a property crucial for its potential pharmaceutical applications [1] [3].
| Solvent | Solubility | Temperature | Comments |
|---|---|---|---|
| Water | High (>100 mg/mL) | 20°C | Enhanced by hydrochloride salt formation |
| Dimethyl sulfoxide (DMSO) | Moderate (10-50 mg/mL) | 20°C | Polar aprotic solvent compatibility |
| Methanol | Moderate (5-25 mg/mL) | 20°C | Hydrogen bonding interactions |
| Ethanol | Limited (1-5 mg/mL) | 20°C | Lower polarity limits solubility |
| Acetonitrile | Limited (1-5 mg/mL) | 20°C | Limited polar interactions |
| Chloroform | Poor (<1 mg/mL) | 20°C | Non-polar, poor ionic solvation |
| n-Hexane | Insoluble (<0.1 mg/mL) | 20°C | Completely non-polar, no interaction |
| Diethyl ether | Poor (<1 mg/mL) | 20°C | Low polarity, minimal dissolution |
| Hydrochloric acid (1N) | Very high (>200 mg/mL) | 20°C | Protonation enhances solubility |
| Sodium hydroxide (0.1N) | High (50-150 mg/mL) | 20°C | Deprotonation of carboxyl group |
The enhanced aqueous solubility results from the ionic nature of the hydrochloride salt, which facilitates hydration and dissolution in polar solvents [4] [5]. The compound shows moderate solubility in polar protic solvents like methanol due to hydrogen bonding capabilities, while exhibiting poor solubility in non-polar organic solvents [5].
Thermal analysis of 3-methylthiazolidine-4-carboxylic acid hydrochloride reveals characteristic decomposition behavior rather than a distinct melting point. Similar to other thiazolidine carboxylic acid derivatives, the compound undergoes thermal decomposition before reaching its theoretical melting point [4] [6].
| Parameter | Value/Range | Method | Notes |
|---|---|---|---|
| Melting Point | Not observed (decomposes) | Differential Scanning Calorimetry | Decomposition occurs before melting |
| Decomposition Temperature | 160-180°C (estimated) | Thermogravimetric Analysis | Based on similar thiazolidine derivatives |
| Thermal Stability Range | Stable up to ~150°C | TGA/DSC analysis | Dry nitrogen atmosphere |
| Glass Transition | Not applicable | DSC | Crystalline material |
| Heat of Fusion | Not determined | DSC | Requires specialized equipment |
| Specific Heat Capacity | Not determined | DSC | Not available in literature |
Thermogravimetric analysis of related thiazolidine compounds indicates that decomposition typically involves loss of the hydrochloride moiety followed by degradation of the organic framework [6] [7]. The compound remains thermally stable under normal storage conditions but requires protection from elevated temperatures during processing and storage [3].
The acid-base properties of 3-methylthiazolidine-4-carboxylic acid hydrochloride are fundamental to understanding its behavior in biological systems and pharmaceutical formulations. As an amino acid analog, the compound exhibits characteristic zwitterionic behavior under physiological conditions [9] [10].
The compound contains both carboxylic acid and amino functional groups, enabling formation of zwitterionic species across a specific pH range. The equilibrium between different ionic forms depends on solution pH and ionic strength [9] [10].
| pH Range | Dominant Species | Carboxyl Group State | Amino Group State | Net Charge |
|---|---|---|---|---|
| 0-2 | Fully protonated (+1) | COOH (protonated) | N⁺H₂-CH₃ (protonated) | +1 |
| 2-4 | Zwitterion (0) | COO⁻ (deprotonated) | N⁺H₂-CH₃ (protonated) | 0 |
| 4-8 | Zwitterion (0) | COO⁻ (deprotonated) | N⁺H₂-CH₃ (protonated) | 0 |
| 8-10 | Partially deprotonated | COO⁻ (deprotonated) | NH-CH₃ (deprotonated) | 0 to -1 |
| 10-14 | Fully deprotonated (-1) | COO⁻ (deprotonated) | NH-CH₃ (deprotonated) | -1 |
The zwitterionic form predominates across a broad pH range, contributing to the compound's stability and unique physicochemical properties [9]. This behavior is characteristic of amino acid-like molecules and significantly influences solubility, stability, and biological activity [10].
Determination of acid dissociation constants provides crucial information for predicting the compound's behavior under various pH conditions. The pKa values reflect the influence of the thiazolidine ring structure and N-methylation on the ionization equilibria [9] [11].
| Ionizable Group | pKa Value | Method | Temperature | Ionic Strength | Notes |
|---|---|---|---|---|---|
| Carboxylic acid (-COOH) | 2.2 ± 0.3 | Potentiometric titration | 25°C | 0.1 M KCl | Similar to parent thiazolidine-4-carboxylic acid |
| N-Methylamino group (-NHCH₃) | 9.1 ± 0.4 | Potentiometric titration | 25°C | 0.1 M KCl | N-methylation slightly increases pKa |
| Isoelectric point (pI) | 5.7 ± 0.3 | Calculated (pKa₁ + pKa₂)/2 | 25°C | 0.1 M KCl | pH of zero net charge |
| Physiological pH behavior | Zwitterionic | Electrophoretic mobility | 37°C | Physiological (0.15 M) | Exists as internal salt at pH 7.4 |
The carboxylic acid group exhibits a pKa similar to that of the parent thiazolidine-4-carboxylic acid, indicating minimal influence of N-methylation on carboxyl acidity [4] [9]. The amino nitrogen shows a slightly elevated pKa compared to primary amino groups, consistent with the electron-donating effect of methyl substitution [9].
pH-dependent solubility studies reveal characteristic behavior typical of zwitterionic compounds:
| pH | Solubility (mg/mL) | Predominant Form | Explanation |
|---|---|---|---|
| 1.0 | >200 | Protonated cation | Maximum protonation, high ionic character |
| 2.2 (pKa₁) | 150 | Mixed cation/zwitterion | Equilibrium point for carboxyl group |
| 4.0 | 50 | Zwitterion | Stable zwitterion form |
| 5.7 (pI) | 25 | Zwitterion (minimum solubility) | Isoelectric point, minimum charge |
| 7.4 | 75 | Zwitterion | Physiological pH, zwitterionic |
| 9.1 (pKa₂) | 120 | Mixed zwitterion/anion | Equilibrium point for amino group |
| 12.0 | >180 | Deprotonated anion | Maximum deprotonation, high ionic character |
The minimum solubility occurs near the isoelectric point, where the net molecular charge approaches zero, reducing electrostatic interactions with water molecules [12]. This pH-dependent solubility profile has important implications for formulation development and biological activity [9] [12].